molecular formula C14H10ClF3N4O B258963 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide

Numéro de catalogue B258963
Poids moléculaire: 342.7 g/mol
Clé InChI: SBXBWPXZEHKMPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTAP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mécanisme D'action

CTAP acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The kappa opioid receptor is involved in the regulation of pain, stress, and addiction, and its activation has been shown to produce dysphoria and aversion. CTAP binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of pain and stress responses.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects, including the inhibition of pain and stress responses, modulation of immune function, and inhibition of cancer cell growth. CTAP has also been shown to have anti-inflammatory effects, and it has been studied as a potential therapeutic agent for inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CTAP has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various fields. However, CTAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for CTAP research, including the development of more efficient synthesis methods, the optimization of CTAP derivatives with improved pharmacological properties, and the investigation of CTAP's potential therapeutic applications in various fields. CTAP has shown promising results in preclinical studies, and future research may lead to the development of CTAP-based drugs for the treatment of pain, stress, addiction, and cancer.

Méthodes De Synthèse

CTAP has been synthesized using various methods, including the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-cyanophenylacetic acid in the presence of a coupling agent. Another method involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-cyanophenylacetonitrile in the presence of a base. The synthesis of CTAP requires careful optimization of reaction conditions, and the yield and purity of the product can vary depending on the method used.

Applications De Recherche Scientifique

CTAP has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has also been shown to have immunomodulatory effects, and it has been studied as a potential therapeutic agent for autoimmune diseases. In cancer research, CTAP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Propriétés

Nom du produit

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide

Formule moléculaire

C14H10ClF3N4O

Poids moléculaire

342.7 g/mol

Nom IUPAC

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C14H10ClF3N4O/c1-8-12(15)13(14(16,17)18)21-22(8)7-11(23)20-10-4-2-9(6-19)3-5-10/h2-5H,7H2,1H3,(H,20,23)

Clé InChI

SBXBWPXZEHKMPU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F)Cl

SMILES canonique

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.